molecular formula C28H34NO5S+ B14429665 Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate CAS No. 81405-12-1

Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate

Cat. No.: B14429665
CAS No.: 81405-12-1
M. Wt: 496.6 g/mol
InChI Key: BZQIXZORXWWCMQ-UHFFFAOYSA-N
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Description

Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in the pharmaceutical industry due to its presence in various drug molecules . The compound is a tosylate salt, which means it is combined with a tosylate group to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization reactions . For Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate, the synthetic route may involve the following steps:

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Functionalization: Introduction of the diphenylacetyl group through acylation reactions.

    Tosylation: Conversion to the tosylate salt by reacting with tosyl chloride under basic conditions.

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the diphenylacetyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the tosylate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tosylate form enhances solubility and stability, making it suitable for various applications .

Properties

CAS No.

81405-12-1

Molecular Formula

C28H34NO5S+

Molecular Weight

496.6 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26NO2.C7H8O3S/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h3-12,19-20H,13-16H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;

InChI Key

BZQIXZORXWWCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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